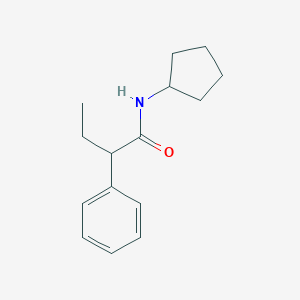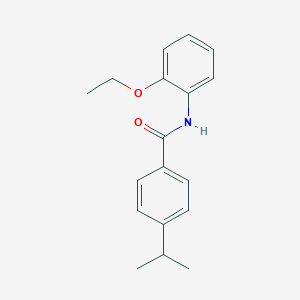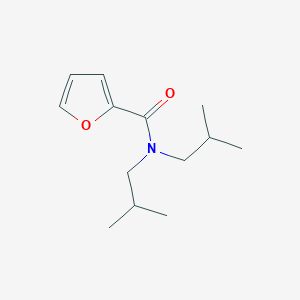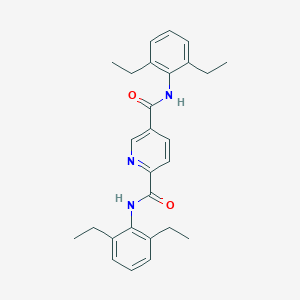
N-cyclopentyl-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-phenylbutanamide (CPB) is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential use as a research tool in various fields, including neuroscience, pharmacology, and drug discovery. CPB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the metabolism of endocannabinoids. The inhibition of FAAH by CPB leads to an increase in the levels of endocannabinoids, which are known to modulate various physiological processes, including pain, inflammation, and mood.
Mecanismo De Acción
N-cyclopentyl-2-phenylbutanamide is a potent inhibitor of FAAH, an enzyme responsible for the metabolism of endocannabinoids. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to modulate various physiological processes, including pain, inflammation, and mood. N-cyclopentyl-2-phenylbutanamide has also been shown to inhibit other enzymes, including monoacylglycerol lipase (MAGL), which is involved in the metabolism of 2-arachidonoylglycerol (2-AG), another endocannabinoid.
Biochemical and Physiological Effects
N-cyclopentyl-2-phenylbutanamide has been shown to modulate various physiological processes, including pain, inflammation, and mood. In animal studies, N-cyclopentyl-2-phenylbutanamide has been shown to reduce pain and inflammation in models of acute and chronic pain. N-cyclopentyl-2-phenylbutanamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-cyclopentyl-2-phenylbutanamide has also been shown to modulate the immune system, with potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-phenylbutanamide has several advantages as a research tool, including its potency and selectivity for FAAH inhibition. N-cyclopentyl-2-phenylbutanamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, N-cyclopentyl-2-phenylbutanamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
For research may include the development of more potent and selective FAAH inhibitors, the identification of new targets for the development of novel drugs, and the investigation of the potential therapeutic applications of N-cyclopentyl-2-phenylbutanamide in various diseases and disorders.
Métodos De Síntesis
N-cyclopentyl-2-phenylbutanamide can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2-bromoacetophenone, followed by the reaction of the resulting ketone with n-butyl lithium and then with benzyl bromide. The final step involves the reaction of the resulting benzyl ketone with cyclopentylmagnesium bromide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-phenylbutanamide has been extensively studied for its potential use as a research tool in various fields. In neuroscience, N-cyclopentyl-2-phenylbutanamide has been used to study the role of endocannabinoids in pain, anxiety, and addiction. In pharmacology, N-cyclopentyl-2-phenylbutanamide has been used to develop new drugs for the treatment of pain, inflammation, and mood disorders. N-cyclopentyl-2-phenylbutanamide has also been used in drug discovery to identify new targets for the development of novel drugs.
Propiedades
Nombre del producto |
N-cyclopentyl-2-phenylbutanamide |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-phenylbutanamide |
InChI |
InChI=1S/C15H21NO/c1-2-14(12-8-4-3-5-9-12)15(17)16-13-10-6-7-11-13/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,16,17) |
Clave InChI |
BYBAQMJDGAWCFL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCCC2 |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)


![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)






![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)